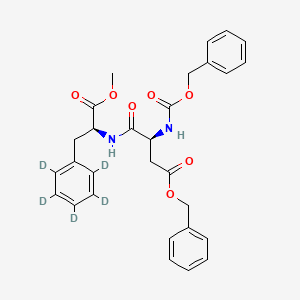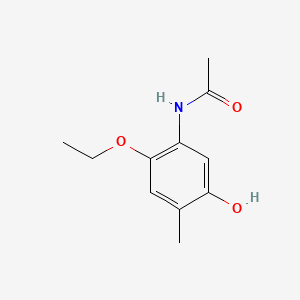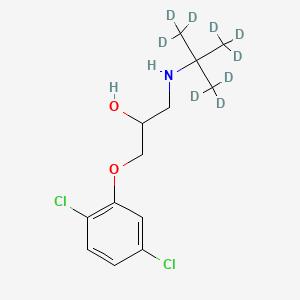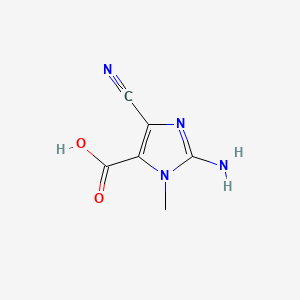![molecular formula C9H6N2O B587850 2H-Isoxazolo[5,4-f]indole CAS No. 146781-77-3](/img/structure/B587850.png)
2H-Isoxazolo[5,4-f]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Isoxazolo[5,4-f]indole is a heterocyclic compound that combines the structural features of both isoxazole and indole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoxazolo[5,4-f]indole typically involves the cyclization of appropriate precursors. . This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the isoxazole ring fused to the indole moiety.
Industrial Production Methods
the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Isoxazolo[5,4-f]indole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Oxone in water medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
2H-Isoxazolo[5,4-f]indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2H-Isoxazolo[5,4-f]indole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as Hsp90 and HDAC6, which are involved in cancer cell proliferation . The isoxazole ring can also interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2H-Isoxazolo[5,4-f]indole can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.
Indole derivatives: These compounds share the indole ring and are known for their diverse pharmacological properties.
List of Similar Compounds
Eigenschaften
CAS-Nummer |
146781-77-3 |
|---|---|
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 |
IUPAC-Name |
2H-pyrrolo[2,3-f][1,2]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-10-8-3-7-5-11-12-9(7)4-6(1)8/h1-5,11H |
InChI-Schlüssel |
ORIDJTRYSZAGJB-UHFFFAOYSA-N |
SMILES |
C1=C2C=C3C(=CNO3)C=C2N=C1 |
Synonyme |
2H-Pyrrolo[2,3-f]-1,2-benzisoxazole(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
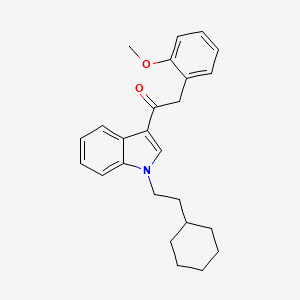
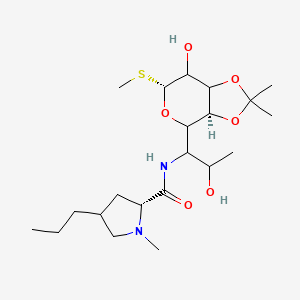
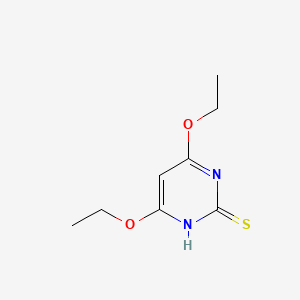
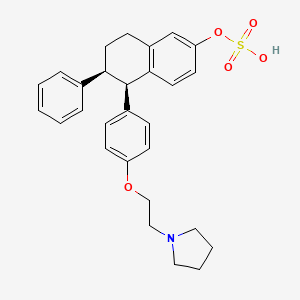
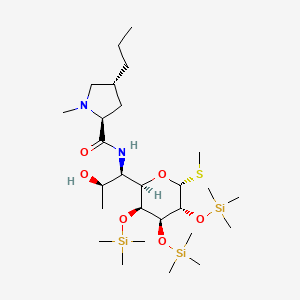

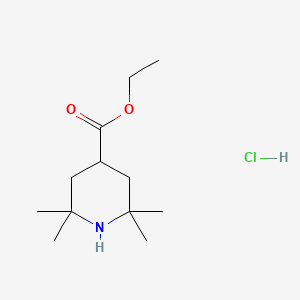
![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)
